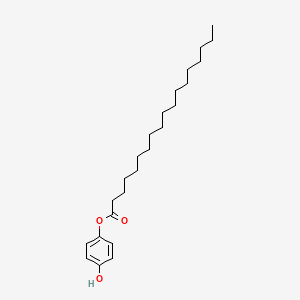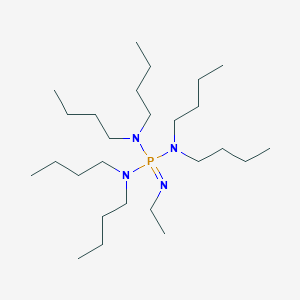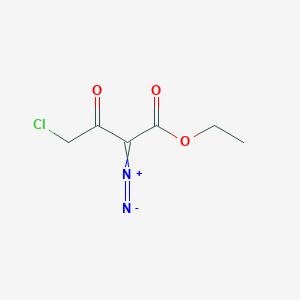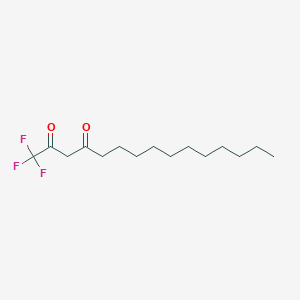
1,1,1-Trifluoropentadecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropentadecane-2,4-dione can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic anhydride with acetylacetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropentadecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1,1-Trifluoropentadecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropentadecane-2,4-dione involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A shorter-chain analog with similar reactivity and applications.
1,1,1-Trifluoro-2,4-hexanedione: Another fluorinated β-diketone with comparable properties.
1,1,1-Trifluoro-2,4-heptanedione: A longer-chain analog with distinct physical and chemical characteristics.
Uniqueness
1,1,1-Trifluoropentadecane-2,4-dione is unique due to its longer carbon chain, which imparts different solubility and reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties .
Properties
CAS No. |
81759-52-6 |
|---|---|
Molecular Formula |
C15H25F3O2 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1,1,1-trifluoropentadecane-2,4-dione |
InChI |
InChI=1S/C15H25F3O2/c1-2-3-4-5-6-7-8-9-10-11-13(19)12-14(20)15(16,17)18/h2-12H2,1H3 |
InChI Key |
VWHCJJQSXFDJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



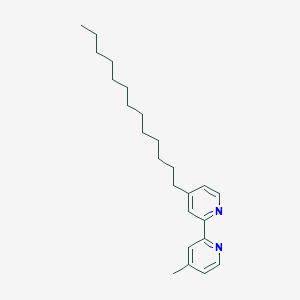
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
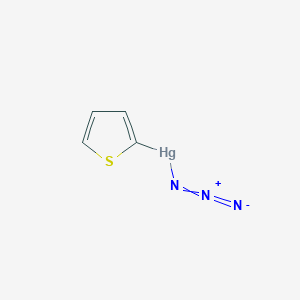
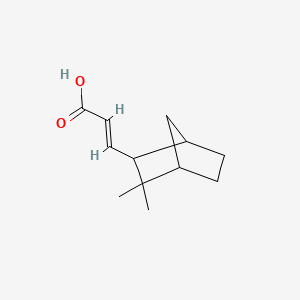
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
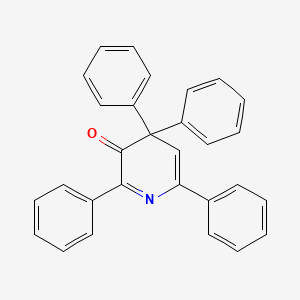
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

